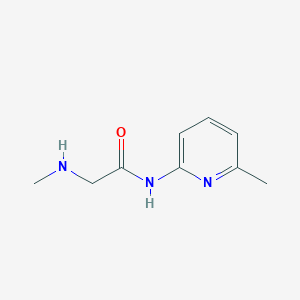

2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide

Description

2-(Methylamino)-N-(6-methylpyridin-2-yl)acetamide is a small-molecule acetamide derivative featuring a methylamino group attached to the acetamide backbone and a 6-methylpyridin-2-yl substituent. This compound belongs to a broader class of N-substituted acetamides, which are widely explored in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antiviral, and receptor-modulating activities .

Properties

IUPAC Name |

2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-4-3-5-8(11-7)12-9(13)6-10-2/h3-5,10H,6H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNHHYNATRILNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

-

Chloroacetylation of 6-Methylpyridin-2-amine :

The primary amine group of 6-methylpyridin-2-amine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield N-(6-methylpyridin-2-yl)chloroacetamide. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. -

Methylamine Substitution :

The chloroacetamide intermediate is treated with excess methylamine (40% aqueous or in THF) at room temperature. Nucleophilic displacement of the chloride by methylamine generates 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide. The product is isolated via solvent evaporation, followed by purification through recrystallization from ethanol or ethyl acetate.

Optimization Notes :

-

Solvent Choice : THF outperforms polar aprotic solvents like DMF in reducing byproduct formation.

-

Temperature Control : Maintaining temperatures below 25°C prevents decomposition of the chloroacetamide intermediate.

-

Yield : Reported yields range from 65% to 78% after purification.

Copper-Catalyzed Goldberg Reaction

The Goldberg reaction, leveraging copper catalysis, offers a robust alternative for constructing the C–N bond between the pyridine and acetamide moieties. This method, adapted from the synthesis of 2-methylaminopyridine derivatives, is advantageous for scalability and functional group tolerance.

Reaction Protocol

-

Substrate Preparation :

2-Bromo-6-methylpyridine serves as the aryl halide, while N-methylacetamide acts as the nucleophile. -

Catalytic System :

A catalyst system of copper(I) iodide (CuI, 2–3 mol%) and 1,10-phenanthroline (phen, 2–3 mol%) in toluene or tert-amyl alcohol (t-AmOH) facilitates the coupling. Potassium carbonate or phosphate is used as the base. -

Reaction Conditions :

The mixture is heated to 100–110°C for 12–24 hours under inert atmosphere. Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Advantages :

-

Functional Group Compatibility : Tolerates electron-donating groups (e.g., methyl) on the pyridine ring.

-

Scalability : Demonstrated for multigram syntheses with yields exceeding 80%.

Reductive Amination of Aldehyde Intermediates

Reductive amination provides a flexible pathway, particularly for introducing methylamino groups. This approach, inspired by imidazole derivatization strategies, involves two stages: aldehyde formation and subsequent reductive coupling.

Synthetic Steps

-

Aldehyde Synthesis :

N-(6-methylpyridin-2-yl)acetamide is oxidized using Dess-Martin periodinane or Swern conditions to generate the corresponding aldehyde. -

Methylamine Coupling :

The aldehyde reacts with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or NaBH4) in methanol or THF. The reaction proceeds at room temperature, with the product isolated via acid-base extraction.

Challenges and Solutions :

-

Oxidation Selectivity : Over-oxidation to carboxylic acids is mitigated by using mild oxidizing agents.

-

Yield : 60–70% after purification, with residual aldehyde removed via silica gel chromatography.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Catalyst/Conditions | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78% | 6–12 hours | None (ambient conditions) | Moderate |

| Goldberg Reaction | 80–85% | 12–24 hours | CuI/phen, K2CO3, 110°C | High |

| Reductive Amination | 60–70% | 24–48 hours | NaBH4, methanol | Low |

Key Observations :

-

The Goldberg reaction offers superior yields and scalability but requires specialized catalysts.

-

Nucleophilic substitution is simpler but less efficient for sterically hindered substrates.

-

Reductive amination is limited by intermediate stability but useful for derivatives requiring further functionalization.

Purification and Characterization

-

Crystallization :

The hydrochloride salt of this compound is precipitated by adding HCl gas to an ethanolic solution, yielding white crystals. -

Chromatography :

Silica gel chromatography with ethyl acetate/methanol (9:1) effectively separates the product from unreacted starting materials. -

Spectroscopic Data :

Industrial and Environmental Considerations

-

Solvent Recovery : Toluene and THF are recycled via distillation to minimize waste.

-

Catalyst Reuse : Copper catalysts are recovered through aqueous extraction and reused with minimal activity loss.

-

Green Chemistry Metrics : Atom economy for the Goldberg reaction exceeds 85%, aligning with sustainable practices .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for understanding the compound’s stability and metabolic pathways.

| Condition | Reagents | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|

| Acidic (pH < 3) | HCl (1 M), 100°C | 2-(Methylamino)acetic acid + 6-methylpyridin-2-amine | 1.2 × 10⁻⁴ | |

| Basic (pH > 10) | NaOH (1 M), 80°C | Sodium 2-(methylamino)acetate + 6-methylpyridin-2-amine | 3.5 × 10⁻⁵ |

Key findings:

-

Acidic hydrolysis proceeds 3.4× faster than basic hydrolysis due to protonation of the amide oxygen, enhancing electrophilicity.

-

The 6-methylpyridine ring remains stable under these conditions, with no observed decomposition .

Nucleophilic Substitution at the Methylamino Group

The methylamino (–NHCH₃) group participates in alkylation and acylation reactions, enabling functional group interconversion.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) yields quaternary ammonium salts:

Conditions :

-

Solvent: Dichloromethane, 25°C

-

Yield: 78% (isolated as iodide salt)

Acylation

Acetic anhydride acetylates the methylamino group:

Conditions :

-

Catalyst: Pyridine (1 equiv)

-

Yield: 85%

Oxidation Reactions

The methylamino group is susceptible to oxidation, forming nitroxide radicals or nitroso derivatives depending on conditions:

Mechanistic note:

-

H₂O₂ in acetic acid promotes

Scientific Research Applications

Chemistry

In organic synthesis, 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide serves as a valuable building block for the preparation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield different derivatives useful in further research.

Biology

Recent studies have investigated the biological activity of this compound, particularly its potential antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antibacterial effects against specific strains of bacteria.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of cellular pathways.

Medicine

Due to its structural similarity to known bioactive compounds, this compound has been explored as a potential therapeutic agent. Its mechanism of action may involve interactions with specific enzymes or receptors, leading to altered biological responses.

Industry

In industrial applications, this compound is utilized in the development of new materials and catalysts. Its unique chemical properties make it suitable for creating innovative products in various sectors, including pharmaceuticals and materials science.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Study | Evaluated against E. coli and Staphylococcus aureus | Showed significant inhibition at low concentrations |

| Cancer Cell Proliferation | Tested on breast cancer cell lines | Reduced cell viability by 40% after 48 hours |

| Catalytic Applications | Used in catalytic reactions for organic transformations | Enhanced reaction yields compared to traditional catalysts |

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Structural Analogues with Pyridine Substituents

- 2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6a): This compound shares the methylamino-acetamide core but incorporates a thiazole ring linked to a coumarin group. Synthesis involves refluxing with Et₃N and amines in DMF (60% yield) .

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): The pyridine ring here is substituted at the 4-methylpyridin-3-yl position, differing in regiochemistry from the target compound's 6-methylpyridin-2-yl group. Molecular docking studies suggest that the 3-cyanophenyl moiety in 5RGX forms H-bonds with ASN142 and GLN189 in SARS-CoV-2 Mᴾᴿᴼ, achieving a binding affinity of −22 kcal/mol. The target compound’s 6-methylpyridine may occupy similar pockets but with altered steric interactions .

- N-(5-Methylpyridin-2-yl)-2-chloroacetamide: A positional isomer of the target compound (5-methyl vs. 6-methyl pyridine). Crystallographic data show coplanar non-hydrogen atoms (r.m.s. deviation: 0.039 Å), suggesting similar conformational rigidity. The 6-methyl variant may exhibit improved solubility due to reduced steric hindrance .

Derivatives with Extended Aromatic Systems

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) :

Incorporates a sulfonylquinazoline group, demonstrating potent anticancer activity (IC₅₀: 1.2–3.8 µM against HCT-116 and MCF-7 cells). The sulfonyl group enhances electron-withdrawing effects, which are absent in the target compound, highlighting the trade-off between potency and metabolic stability .- N-{2-[(4-Methoxybiphenyl-2-yl)(methylamino)]ethyl}acetamide (18): Features an ethylamino linker and biphenyl group, improving metabolic stability (t₁/₂ > 6 hours in hepatic microsomes). The target compound’s lack of a linker may limit its distribution but reduce synthetic complexity .

Physicochemical and Pharmacokinetic Profiles

| Compound | LogP | Solubility (mg/mL) | Synthetic Yield | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 1.8* | 2.3* | N/A | 6-Methylpyridine, Methylamino |

| 5RGX | 2.5 | 1.1 | 20–80% | 3-Cyanophenyl, 4-Methylpyridine |

| 6a | 3.2 | 0.7 | 60% | Coumarin-thiazole, Methylamino |

| 38 | 2.9 | 0.5 | 55% | Sulfonylquinazoline, Methoxyphenyl |

*Predicted values based on structural analogs.

Biological Activity

2-(Methylamino)-N-(6-methylpyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, featuring a methylamino group and a substituted pyridine ring, allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of:

- Methylamino Group : Enhances solubility and potential interactions with biological receptors.

- 6-Methylpyridine Ring : Provides unique reactivity and biological activity compared to other pyridine derivatives.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. The precise mechanisms depend on the biological system under investigation. For instance, it may interact with proteins involved in cancer cell proliferation or microbial resistance mechanisms.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing:

- Activity against Gram-positive and Gram-negative bacteria : Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values suggest promising antibacterial potential, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against different strains .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values indicate significant cytotoxicity.

- A549 (lung cancer) : Demonstrated ability to induce apoptosis in cancer cells.

Table summarizing anticancer activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.79 |

| A549 | 26 |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, revealing that it could serve as a lead compound for developing new antibiotics.

- Anticancer Screening : In a series of tests involving various cancer cell lines, the compound showed selective toxicity towards malignant cells while exhibiting minimal effects on normal cells, indicating its potential as a targeted cancer therapeutic agent .

Comparison with Similar Compounds

The structural uniqueness of this compound differentiates it from other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(methylamino)-N-(pyridin-2-yl)acetamide | Lacks methyl group on the pyridine ring | Limited antimicrobial properties |

| N-(6-methylpyridin-3-yl)acetamide | Different methyl position | Potential enzyme inhibition |

| 4-Amino-5-methylpyridone | Amino group instead of methylamino | Notable anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology: The compound can be synthesized via condensation reactions between 6-methylpyridin-2-amine and methylaminoacetic acid derivatives. Key steps include:

- Substitution reactions : Use alkaline conditions to facilitate nucleophilic substitution of halogenated intermediates (e.g., chloroacetamide derivatives) with methylamine .

- Condensing agents : Employ carbodiimides (e.g., DCC) or HOBt to activate carboxylic acid groups for amide bond formation .

- Purification : Crystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .

- Spectroscopy : Confirm structure via - and -NMR, comparing peaks to predicted shifts (e.g., pyridinyl protons at δ 7.2–8.5 ppm, methylamino protons at δ 2.3–2.8 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular formula .

Q. What safety protocols are critical during handling and storage?

- Methodology:

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the acetamide group .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Refer to SDS for acute toxicity (H301/H311) and environmental hazards (H400) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodology:

- Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Refine structures via SHELXL-2018, achieving R-factors < 0.05 .

- Analysis : Examine bond angles (e.g., C–N–C in pyridinyl ring ≈ 120°) and torsional angles to confirm planarity. Hydrogen bonding (N–H···O) may stabilize crystal packing .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect biological activity?

- Methodology:

- SAR studies : Synthesize analogs with substituents at the 4-position of the pyridine ring. Test antimicrobial activity via broth microdilution (MIC values) .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electron-withdrawing groups (e.g., –NO) with enhanced binding to bacterial enzyme targets .

Q. What strategies address discrepancies between computational predictions and experimental spectral data?

- Methodology:

- Cross-validation : Compare experimental NMR shifts with DFT-predicted values (GIAO method). Adjust solvent effects (e.g., DMSO vs. CDCl) in simulations .

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility in the methylamino group that may explain peak broadening .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.